molecular formula C17H18N2O2 B8121318 (5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone

(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone

Cat. No.: B8121318
M. Wt: 282.34 g/mol
InChI Key: PTKZIELOZJBDCJ-UHFFFAOYSA-N
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Description

(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone is an organic compound that features a biphenyl structure with an amino group at the 5-position and a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The biphenyl compound is first nitrated using a mixture of nitric and sulfuric acids, and the resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas over a palladium catalyst.

    Attachment of Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction. The amine group on the biphenyl compound reacts with a chloroformate derivative of morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cross-coupling and nitration steps, as well as efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone: Similar structure but with the amino group at the 4-position.

    (5-Aminobiphenyl-3-yl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone is unique due to the specific positioning of the amino group and the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-amino-5-phenylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-16-11-14(13-4-2-1-3-5-13)10-15(12-16)17(20)19-6-8-21-9-7-19/h1-5,10-12H,6-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKZIELOZJBDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium on carbon (10 wt %, 67.5 mg, 0.063 mmol) was added to a solution of morpholin-4-yl(5-nitrobiphenyl-3-yl)methanone (198 mg, 0.634 mmol) in ethyl acetate (5.7 mL) and acetic acid (0.57 mL). The mixture was fitted with a hydrogen balloon and stirred for 3 hours at room temperature. Dichloromethane was added, and the mixture was filtered through CELITE, rinsed with dichloromethane rinse and washed with saturated aqueous NaHCO3 (30 mL). The organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to provide (5-aminobiphenyl-3-yl)(morpholin-4-yl)methanone as a white solid which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.61-7.51 (m, 2H), 7.44 (t, J=7.4 Hz, 2H), 7.37 (dd, J=8.4, 6.2 Hz, 1H), 6.97 (s, 1H), 6.96-6.91 (m, 1H), 6.75-6.63 (m, 1H), 3.89 (s, 2H), 3.85-3.37 (m, 8H).
Quantity
0 (± 1) mol
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Name
morpholin-4-yl(5-nitrobiphenyl-3-yl)methanone
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198 mg
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reactant
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67.5 mg
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catalyst
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5.7 mL
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0.57 mL
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